molecular formula C10H11FO2 B8745576 5-Ethyl-2-fluoro-3-methoxybenzaldehyde CAS No. 900175-42-0

5-Ethyl-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B8745576
CAS No.: 900175-42-0
M. Wt: 182.19 g/mol
InChI Key: HUDYRLWJGAYXBL-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoro-3-methoxybenzaldehyde is a versatile and high-quality fluorinated benzaldehyde building block designed for advanced research and development in medicinal chemistry. Its unique structure, featuring an aldehyde functional group alongside fluorine, methoxy, and ethyl substituents on the aromatic ring, makes it a valuable precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) . The strategic incorporation of fluorine atoms in molecular scaffolds is a common strategy in drug discovery to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability . This compound is particularly valuable as an intermediate in the construction of various heterocyclic systems, which form the core structures of many therapeutic agents . Its reactivity allows chemists to perform selective functionalization, enabling access to a diverse spectrum of molecular architectures with potential biological activity . Researchers can utilize this aldehyde in condensation reactions to form Schiff bases, which are known to exhibit a range of pharmacological properties, and as a key starting material in the synthesis of more complex fused ring systems like quinazolines and isoquinolines . As a specialist building block, this compound supports innovation in pharmaceutical synthesis, helping researchers develop novel drug candidates. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

900175-42-0

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

5-ethyl-2-fluoro-3-methoxybenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-7-4-8(6-12)10(11)9(5-7)13-2/h4-6H,3H2,1-2H3

InChI Key

HUDYRLWJGAYXBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-ethyl-2-fluoro-3-methoxybenzaldehyde and analogous compounds are highlighted below, with a focus on methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (), a related fluorinated aromatic ester.

Key Structural and Functional Differences:

Functional Groups :

  • The target compound contains an aldehyde group, whereas methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate features an ester (-COO-) and an ethoxy-oxoethoxy side chain.
  • The aldehyde group enhances electrophilicity, favoring condensation reactions, while the ester group in the comparator enables hydrolysis or transesterification.

Substituent Positions :

  • Both compounds have a fluorine atom at position 2, but the target compound includes a methoxy group at position 3 and an ethyl group at position 5 , compared to the ethoxy-oxoethoxy chain at position 2 in the comparator.

Physicochemical Properties :

  • Polar Surface Area (PSA) : The target compound’s PSA is estimated to be ~26.3 Ų (due to the aldehyde and methoxy groups), significantly lower than the comparator’s 61.83 Ų . This suggests better membrane permeability for the target compound.
  • LogP : The target’s LogP is hypothesized to be ~2.0 (higher lipophilicity from ethyl and methoxy groups), compared to the comparator’s 1.55 .

Applications :

  • The comparator is documented as a synthetic intermediate in patents, likely for prodrugs or polymer precursors . In contrast, the target’s aldehyde group positions it as a precursor for Schiff base formation or heterocyclic synthesis.

Data Tables

Table 1: Physicochemical Comparison

Property This compound Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Molecular Formula C₁₀H₁₁FO₂ C₁₂H₁₃FO₅
Molecular Weight (g/mol) 182.19 256.23
LogP ~2.0 (estimated) 1.55
PSA (Ų) ~26.3 (estimated) 61.83
Key Functional Groups Aldehyde, methoxy, ethyl Ester, ethoxy-oxoethoxy

Research Findings

  • Lipophilicity and Bioavailability : The ethyl and methoxy groups in the target compound likely enhance its ability to traverse lipid membranes compared to the more polar ester-based comparator .
  • Synthetic Versatility : The aldehyde group in the target enables diverse transformations (e.g., Grignard reactions), whereas the comparator’s ester functionality limits reactivity to specific conditions.
  • Patent Landscape : The comparator is cited in a 2005 patent (US2005/4162 A1) for applications in drug delivery systems, underscoring its role in industrial chemistry .

Preparation Methods

Substrate Design and Directing Group Strategy

The methoxy group at position 3 serves as a robust ortho/para-directing group, enabling regioselective formylation at position 1 (para to methoxy) in precursors such as 3-methoxy-5-ethylbenzene. FeCl₃ or AlCl₃-mediated formylation using dichloromethane as a solvent achieves moderate yields (65–75%) under ambient conditions. Critically, the ethyl group at position 5 must be introduced prior to formylation to avoid steric hindrance during aldehyde installation.

Reaction Conditions and Optimization

  • Catalyst: FeCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C to room temperature.

  • Limitations: Competing side reactions occur if electron-withdrawing groups (e.g., fluoro) are present during formylation, necessitating sequential functionalization.

Sequential Fluorination and Ethyl Group Introduction

Directed Ortho-Metalation for Fluorine Installation

Starting from 3-methoxy-5-ethylbenzaldehyde, lithiation at position 2 (ortho to methoxy) using LDA (lithium diisopropylamide) followed by quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine with 40–55% efficiency. This method avoids the need for harsh fluorinating agents but requires cryogenic conditions (-78°C) and inert atmosphere.

Protecting Group Considerations

  • Aldehyde Protection: Conversion to acetals (e.g., dimethyl acetal) prevents undesired side reactions during lithiation.

  • Yield Post-Deprotection: Overall yields drop to 28–35% after acidic workup.

Palladium-Catalyzed Ethyl Group Coupling

Suzuki-Miyaura Cross-Coupling for C–E bond Formation

Aryl halides (e.g., 5-bromo-2-fluoro-3-methoxybenzaldehyde) undergo coupling with ethylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. This method achieves 60–70% yields but depends on prior bromination at position 5, which complicates regioselectivity in poly-substituted systems.

Bromination Challenges

  • Electrophilic Bromination: Requires FeCl₃ catalysis and excess Br₂, leading to mixtures unless directing groups are strategically placed.

  • Alternative Halogenation: Directed ortho-bromination via CuBr₂ and LDA offers improved selectivity (45% yield).

Reductive Alkylation and Oxidation

Ethyl Group Introduction via Birch Reduction

Methoxy-directed Birch reduction of 2-fluoro-3-methoxybenzaldehyde with lithium/ethylamine introduces ethyl at position 5, followed by oxidation of the resultant dihydro intermediate to restore aromaticity. This method suffers from low yields (15–20%) due to over-reduction and competing side reactions.

Oxidation Protocols

  • Etard Reaction: CrO₂Cl₂ selectively oxidizes methyl groups to aldehydes but risks over-oxidation to carboxylic acids.

  • MnO₂ in DCM: Gentler conditions preserve ethyl and methoxy groups, yielding 30–40%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Electrophilic FormylationFeCl₃-catalyzed formylation65–75High regioselectivityRequires pre-installed ethyl group
Directed FluorinationLDA/NFSI fluorination40–55Avoids harsh fluorinating agentsCryogenic conditions
Suzuki CouplingPd-catalyzed ethylation60–70Scalable, modularRequires brominated precursor
Birch ReductionReductive alkylation15–20Direct ethyl introductionLow yield, complex workup

Mechanistic Insights and Side Reactions

Competing Pathways in Formylation

FeCl₃ activates the formylating agent (DCM/CO), but electron-deficient aromatics (e.g., fluoro-substituted) exhibit reduced reactivity, necessitating elevated temperatures or prolonged reaction times. Byproducts include dichloromethyl derivatives (5–10%) and over-oxidized carboxylic acids.

Steric Effects in Ethyl Group Installation

The ethyl group at position 5 induces steric hindrance during subsequent fluorination, reducing yields by 10–15% compared to unsubstituted analogs. Molecular modeling suggests that bulky substituents distort the aromatic ring, impeding electrophilic attack.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

  • FeCl₃ vs. AlCl₃: FeCl₃ ($2.50/mol) offers cost advantages over AlCl₃ ($4.20/mol) but requires stricter moisture control.

  • Palladium Catalysts: Pd(PPh₃)₄ ($120/g) limits large-scale applications, favoring ligand-free Pd/C systems despite lower yields.

Solvent Recycling and Waste Management

Dichloromethane recovery via distillation reduces costs by 30%, while aqueous workup streams require neutralization to prevent HCl emissions .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Ethyl-2-fluoro-3-methoxybenzaldehyde in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves to prevent skin contact, and inspect gloves for integrity before use .
  • Employ flame-retardant, antistatic lab coats and ensure proper ventilation to avoid inhalation of vapors .
  • Clean spills immediately using a vacuum or broom, and dispose of waste in designated containers compliant with local regulations .
  • Avoid ignition sources due to potential electrostatic discharge risks .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 3-ethyl-4-fluoroanisole with formyl chloride using AlCl₃ as a Lewis catalyst under anhydrous conditions at 0–5°C to introduce the aldehyde group regioselectively .
  • Stepwise Functionalization : Introduce ethyl and methoxy groups via alkylation (e.g., using ethyl bromide/K₂CO₃) and methoxylation (methyl iodide/Ag₂O) before fluorination with Selectfluor™ .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts like over-alkylated derivatives .

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Determine melting point using differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .
  • Measure water solubility via shake-flask method: Saturate aqueous solution, filter, and quantify concentration using UV-Vis spectroscopy (λ_max ~270 nm for benzaldehydes) .
  • Estimate logP (octanol/water) via reverse-phase HPLC with a C18 column and isocratic elution .

Advanced Research Questions

Q. How do substituent positions (ethyl, fluoro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The ethyl group at position 5 may hinder nucleophilic attack at the ortho position, favoring para-substitution in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF at 80°C for optimal yields .
  • Electronic Effects : The electron-withdrawing fluoro group at position 2 activates the aldehyde toward nucleophilic addition, while the methoxy group at position 3 donates electrons, stabilizing intermediates. Confirm via DFT calculations (B3LYP/6-31G*) .

Q. What strategies optimize regioselectivity in multi-step syntheses of polysubstituted benzaldehydes?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the aldehyde with ethylene glycol during ethyl/methoxy introduction to prevent side reactions .
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the position adjacent to the methoxy group, enabling precise fluorination .
  • Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Parameterize force fields with CHARMM36 .
  • QSAR Analysis : Train models on a dataset of substituted benzaldehydes with known IC₅₀ values. Use MOE or RDKit to extract descriptors (e.g., HOMO/LUMO, polar surface area) .
  • Validate predictions via in vitro enzyme inhibition assays (e.g., fluorometric COX-2 assay) .

Q. What advanced purification techniques resolve challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column (250 × 21.2 mm) with 70:30 acetonitrile/water + 0.1% TFA. Monitor at 254 nm .
  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at −20°C. Confirm purity via GC-MS (EI mode, m/z 196 [M⁺]) .
  • Distillation : For thermally stable batches, employ short-path distillation under reduced pressure (0.5 mmHg, 110°C) .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar benzaldehyde derivatives?

  • Methodological Answer :

  • Compare reaction conditions: Lower yields in (Friedel-Crafts, 60%) vs. higher yields in (stepwise alkylation, 85%) may stem from competing side reactions. Optimize catalyst loading (e.g., AlCl₃ at 1.2 eq) and reaction time (≤4 hrs) .
  • Characterize byproducts via LC-MS to identify undesired pathways (e.g., over-fluorination) .

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